molecular formula C9H15NO B11948317 Bicyclo[3.3.1]nonan-9-one oxime CAS No. 29238-88-8

Bicyclo[3.3.1]nonan-9-one oxime

Cat. No.: B11948317
CAS No.: 29238-88-8
M. Wt: 153.22 g/mol
InChI Key: GURUHVRGHGFUMF-UHFFFAOYSA-N
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Description

Bicyclo[331]nonan-9-one oxime is a chemical compound with the molecular formula C9H15NO It is a derivative of bicyclo[331]nonane, a bicyclic structure that is notable for its rigidity and stability The oxime functional group, characterized by the presence of a nitrogen-oxygen double bond, adds unique chemical properties to this compound Bicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonan-9-one oxime can be synthesized through the reaction of bicyclo[3.3.1]nonan-9-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reactant concentrations, is crucial for maximizing yield and purity in industrial applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: The oxime group can be reduced to form amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where the nitrogen-oxygen bond is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso compounds or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oximes or other functionalized derivatives.

Scientific Research Applications

Bicyclo[3.3.1]nonan-9-one oxime has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure and functional group make it a candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the development of novel materials with specific chemical properties, such as polymers or resins.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonan-9-one oxime depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • Bicyclo[3.3.1]nonan-3-one
  • Bicyclo[4.2.1]nonan-9-one oxime
  • Bicyclo[5.3.1]undecan-9-one

Comparison: Bicyclo[3.3.1]nonan-9-one oxime is unique due to its specific bicyclic structure and the presence of the oxime functional group. Compared to other similar compounds, it offers distinct reactivity and stability, making it valuable in specific synthetic and medicinal applications. The rigidity of the bicyclo[3.3.1]nonane core provides a stable framework, while the oxime group introduces versatile chemical reactivity.

Properties

IUPAC Name

N-(9-bicyclo[3.3.1]nonanylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-10-9-7-3-1-4-8(9)6-2-5-7/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURUHVRGHGFUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616433
Record name N-Bicyclo[3.3.1]nonan-9-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29238-88-8
Record name N-Bicyclo[3.3.1]nonan-9-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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